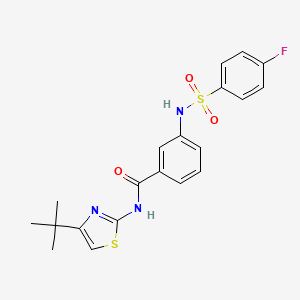
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide (TBFSB) is an important small molecule that has been widely studied in recent years due to its potential applications in the fields of drug discovery, biochemistry, and physiology. TBFSB is a member of the class of sulfonamides, which are compounds that contain a sulfonamide moiety. The compound is composed of two aromatic rings, a tert-butyl group, and a nitrogen atom, which are connected by a thiazole ring. TBFSB has been found to possess a variety of biological activities, including antibacterial, antifungal, and anti-inflammatory effects.
Applications De Recherche Scientifique
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide has been studied extensively in recent years due to its potential applications in the fields of drug discovery, biochemistry, and physiology. The compound has been found to possess a variety of biological activities, including antibacterial, antifungal, and anti-inflammatory effects. In addition, this compound has been shown to possess antiviral activity against the human immunodeficiency virus (HIV). It has also been studied for its potential use as an anticancer agent and for its ability to modulate the activity of certain enzymes.
Mécanisme D'action
The exact mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide is not yet fully understood. However, it is known that the compound binds to and inhibits the activity of certain enzymes, such as the HIV reverse transcriptase enzyme. In addition, this compound has been found to interact with certain proteins, such as the HIV protease, which can lead to the inhibition of viral replication.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. The compound has been shown to possess antibacterial, antifungal, and anti-inflammatory activities. In addition, this compound has been found to possess antiviral activity against the human immunodeficiency virus (HIV). The compound has also been found to possess anticancer activity and to modulate the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide for laboratory experiments is its relatively low cost and availability. In addition, the compound is relatively stable and can be easily synthesized from readily available starting materials. However, the compound is not water-soluble, which can limit its use in certain types of experiments.
Orientations Futures
The potential applications of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide are numerous and the compound has already been studied for its potential use in the fields of drug discovery, biochemistry, and physiology. However, further research is needed to fully understand the compound’s mechanism of action and to explore its potential use in other areas. Possible future directions include studying the compound’s ability to modulate the activity of other enzymes and proteins, exploring its potential use as an anticancer agent, and investigating its potential use in other areas such as agriculture and food science.
Méthodes De Synthèse
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide can be synthesized from the reaction of 4-fluorobenzenesulfonyl chloride and tert-butyl-1,3-thiazol-2-yl amine in the presence of a base such as sodium hydroxide. The reaction is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then purified by column chromatography to yield the desired compound.
Propriétés
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-20(2,3)17-12-28-19(22-17)23-18(25)13-5-4-6-15(11-13)24-29(26,27)16-9-7-14(21)8-10-16/h4-12,24H,1-3H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMLXBHOKPUXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6519472.png)
![3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6519474.png)
![3-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6519475.png)
![2-(methylsulfanyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519481.png)
![3-(methylsulfanyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519489.png)
![3-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519516.png)
![3-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519521.png)
![4-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519527.png)
![4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519529.png)
![2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6519536.png)
![3-(4-fluorobenzenesulfonamido)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519544.png)
![2-(ethanesulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519551.png)
![3-(ethylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519552.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide](/img/structure/B6519558.png)